

Introduction: The Need for Unambiguous Structural Verification

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Compound of Interest

Compound Name:	2-(3-Bromophenoxy)propanoic acid
CAS No.:	41183-67-9
Cat. No.:	B1330822

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2-(3-Bromophenoxy)propanoic acid is a substituted phenoxyalkanoic acid, a class of compounds with diverse applications in pharmaceuticals and materials science. As with any novel or specialized chemical entity, unambiguous confirmation of its molecular structure is a critical prerequisite for further research and development. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such structural elucidation in solution, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This application note addresses the specific challenge of analyzing a compound for which reference spectra are not readily available. The approach outlined herein is a practical demonstration of how a research scientist can predict, acquire, and interpret NMR data from first principles. We will detail a complete workflow, from sample preparation to the final assignment of proton (^1H) and carbon (^{13}C) signals, grounded in authoritative spectroscopic principles and data from relevant chemical analogues.

Predicted Spectroscopic Data and Structural Assignments

The core of NMR analysis lies in predicting the expected chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) for each unique nucleus in the molecule. These predictions are based on the electronic environment of each atom, which is influenced by substituent effects such as electronegativity, induction, and resonance.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms in **2-(3-Bromophenoxy)propanoic acid** are numbered as shown in the diagram below.

Caption: Structure of **2-(3-Bromophenoxy)propanoic acid** with atom numbering.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show six distinct signals: four in the aromatic region and two in the aliphatic region, plus a broad signal for the carboxylic acid proton. The predictions are based on data from analogues like 3-bromoanisole and propanoic acid.^{[1][2][3]}

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Notes
H-11 (COOH)	10.0 - 12.0	broad singlet	-	The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.[4]
H-2	~7.15	triplet (t)	$J \approx 2.0$ Hz	This proton is ortho to the ether linkage and meta to the bromine. It appears as a narrow triplet due to coupling with H-4 and H-6.
H-6	~7.10	triplet of doublets (td)	$J \approx 8.0, 2.0$ Hz	Coupled to H-5 (ortho, large J) and H-2/H-4 (meta, small J).
H-4	~6.95	doublet of doublets (dd)	$J \approx 8.0, 2.0$ Hz	Coupled to H-5 (ortho) and H-2/H-6 (meta).
H-5	~6.80	doublet of doublets (dd)	$J \approx 8.0, 2.0$ Hz	Coupled to H-4 and H-6. Shifted upfield due to the ortho/para

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Notes
				directing effect of the ether oxygen.
H-8 (CH)	~4.75	quartet (q)	J \approx 7.0 Hz	This methine proton is deshielded by the adjacent oxygen and carbonyl group. It is split into a quartet by the three H-9 methyl protons.

| H-9 (CH₃) | ~1.65 | doublet (d) | J \approx 7.0 Hz | This methyl group is split into a doublet by the single methine proton H-8. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. Aromatic carbon shifts are influenced by the electronegative bromine and oxygen substituents.[5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C-10 (C=O)	~175.0	Typical chemical shift for a carboxylic acid carbonyl carbon.[6]
C-1 (C-OAr)	~158.0	Aromatic carbon directly attached to the ether oxygen, significantly deshielded.
C-3 (C-Br)	~123.0	Aromatic carbon attached to bromine; deshielded, but less so than the C-O carbon.
C-5	~131.0	Aromatic carbon para to the bromine.
C-6	~122.0	Aromatic carbon ortho to the bromine.
C-2	~116.0	Aromatic carbon ortho to the ether linkage.
C-4	~114.0	Aromatic carbon para to the ether linkage.
C-8 (CH)	~72.0	Aliphatic carbon attached to oxygen, deshielded.

| C-9 (CH₃) | ~18.0 | Aliphatic methyl carbon. |

Experimental Protocols

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and instrument operation.

Sample Preparation

Proper sample preparation is critical to avoid spectral artifacts and ensure good resolution.[7]

Materials:

- **2-(3-Bromophenoxy)propanoic acid** (purified)
- Deuterated chloroform (CDCl_3) with 0.03% TMS
- 5 mm NMR tubes (e.g., Norell S-5-500-7)
- Pasteur pipette with a small cotton or glass wool plug
- Volumetric flask or vial

Procedure:

- **Weighing:** Accurately weigh the required amount of sample. For ^1H NMR, 5-25 mg is typically sufficient. For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[8]
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) in a clean vial.[9]
- **Filtration:** Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

NMR Data Acquisition

The following parameters are recommended for a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]

^1H NMR Acquisition:

- **Pulse Program:** Standard single-pulse (e.g., 'zg30')

- Number of Scans: 16-64 (adjust based on concentration)
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~3-4 seconds
- Relaxation Delay (d1): 2-5 seconds
- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30')
- Number of Scans: 1024 or more (adjust based on concentration)
- Spectral Width: -10 to 220 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Temperature: 298 K

Data Processing and Interpretation

- Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.
- Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode.
- Baseline Correction: Correct any distortions in the spectral baseline.
- Calibration: Reference the spectrum by setting the Tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not present, the residual solvent peak (CHCl₃ at 7.26 ppm) can be used.[6]
- Integration: For the ¹H spectrum, integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons responsible for each signal.[1]

- Peak Picking: Identify the chemical shift of each peak apex.
- Analysis: Compare the experimental spectrum to the predicted data. Assign each signal to a specific proton or carbon in the molecule based on its chemical shift, multiplicity, and integration (for ^1H).

Conclusion

This application note provides a predictive framework and a detailed set of protocols for the complete ^1H and ^{13}C NMR analysis of **2-(3-Bromophenoxy)propanoic acid**. By combining theoretical predictions based on structure-spectra correlations with robust experimental methodology, researchers can confidently acquire and interpret the necessary data to verify the chemical structure of this and other related small molecules. This self-validating system of prediction, acquisition, and interpretation ensures high confidence in the final structural assignment, which is fundamental for all subsequent scientific investigation.

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